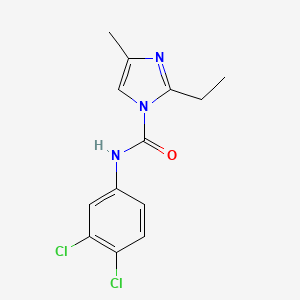![molecular formula C13H33NOSi4 B14410041 {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) CAS No. 85199-81-1](/img/structure/B14410041.png)
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) is a specialized organosilicon compound It is characterized by the presence of an isocyanate group attached to a silicon atom, which is further bonded to three trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) may involve large-scale reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.
化学反应分析
Types of Reactions
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The isocyanate group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) depend on the specific reaction conditions and reagents used
科学研究应用
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique properties make it useful in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and diagnostic applications.
Industry: It is employed in the production of advanced materials, including coatings and adhesives, due to its stability and reactivity.
作用机制
The mechanism of action of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of stable bonds. This reactivity is harnessed in various applications, from material science to biological systems. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in organic synthesis.
2-Phenylethanol: An aromatic compound with applications in perfumery and flavoring.
Positronium hydride: An exotic molecule consisting of a hydrogen atom bound to positronium.
Uniqueness
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) is unique due to its combination of an isocyanate group with silicon-containing trimethylsilyl groups. This structure imparts distinct reactivity and stability, making it valuable in applications where other compounds may not be suitable.
属性
CAS 编号 |
85199-81-1 |
|---|---|
分子式 |
C13H33NOSi4 |
分子量 |
331.75 g/mol |
IUPAC 名称 |
isocyanato-dimethyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C13H33NOSi4/c1-16(2,3)13(17(4,5)6,18(7,8)9)19(10,11)14-12-15/h1-11H3 |
InChI 键 |
UVSFDVUWVDCIFJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


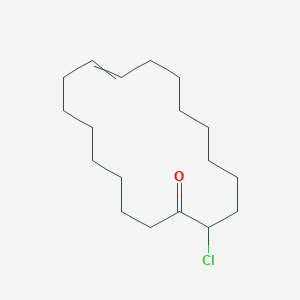
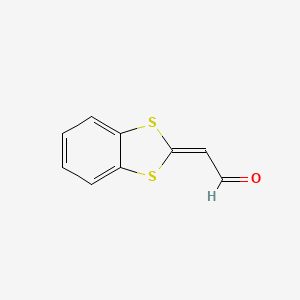
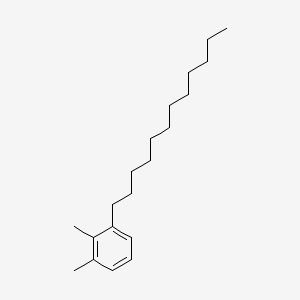
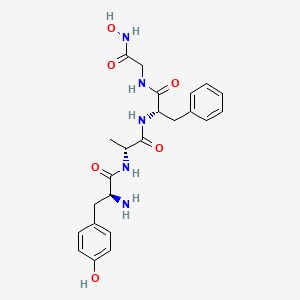
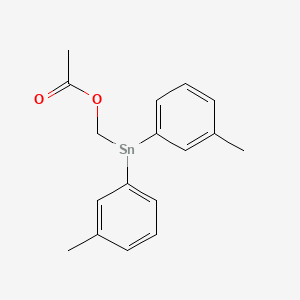
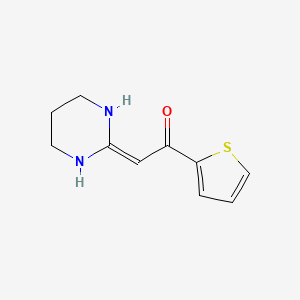
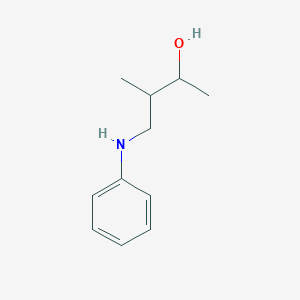
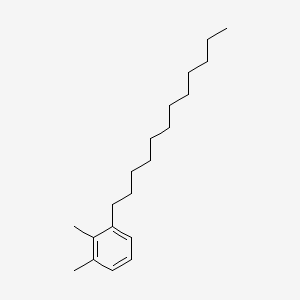
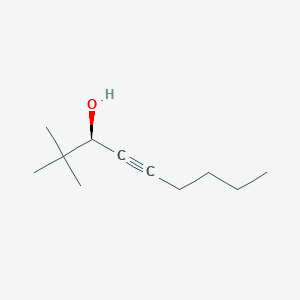
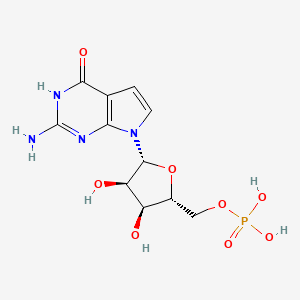
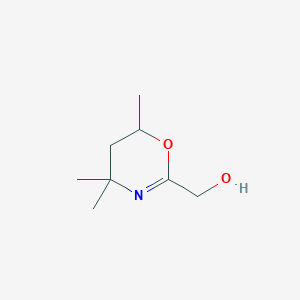
![1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)](/img/structure/B14410015.png)
